2-{[4-cyano-3-(trifluoromethyl)phenyl]sulfanyl}-N-(cyanomethyl)acetamide
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Overview
Description
2-{[4-cyano-3-(trifluoromethyl)phenyl]sulfanyl}-N-(cyanomethyl)acetamide is an organic compound characterized by the presence of cyano, trifluoromethyl, and sulfanyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-cyano-3-(trifluoromethyl)phenyl]sulfanyl}-N-(cyanomethyl)acetamide typically involves multiple steps:
Formation of the Sulfanyl Intermediate: The initial step often involves the reaction of 4-cyano-3-(trifluoromethyl)thiophenol with a suitable halogenated acetamide under basic conditions to form the sulfanyl intermediate.
Nucleophilic Substitution: The intermediate undergoes nucleophilic substitution with cyanomethyl chloride in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-{[4-cyano-3-(trifluoromethyl)phenyl]sulfanyl}-N-(cyanomethyl)acetamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and cyano groups on biological systems. It may serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, the compound’s structural features make it a candidate for drug development. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers with specific properties imparted by the trifluoromethyl and cyano groups.
Mechanism of Action
The mechanism by which 2-{[4-cyano-3-(trifluoromethyl)phenyl]sulfanyl}-N-(cyanomethyl)acetamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The cyano and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-cyano-3-(trifluoromethyl)phenyl]sulfanyl}-N-(methyl)acetamide
- 2-{[4-cyano-3-(trifluoromethyl)phenyl]sulfanyl}-N-(ethyl)acetamide
Uniqueness
Compared to similar compounds, 2-{[4-cyano-3-(trifluoromethyl)phenyl]sulfanyl}-N-(cyanomethyl)acetamide is unique due to the presence of both cyano and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s stability and its potential as a versatile intermediate in organic synthesis.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
N-(cyanomethyl)-2-[4-cyano-3-(trifluoromethyl)phenyl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3OS/c13-12(14,15)10-5-9(2-1-8(10)6-17)20-7-11(19)18-4-3-16/h1-2,5H,4,7H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPQEDPCGXHVOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SCC(=O)NCC#N)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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